6-Hydroxy-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
Role of Pyrimidine Derivatives in Drug Discovery
Pyrimidine derivatives constitute a cornerstone of modern therapeutics, with their planar heterocyclic framework enabling diverse interactions with biological targets. Over 30% of FDA-approved small-molecule drugs since 2010 incorporate pyrimidine or related scaffolds, driven by their mimicry of nucleic acid bases and adaptability to chemical modification. Notable examples include:
- 5-Fluorouracil : A thymidylate synthase inhibitor widely used in colorectal and breast cancer regimens.
- Carmofur : A lipophilic 5-fluorouracil prodrug enhancing blood-brain barrier penetration.
- Trimethoprim : A dihydrofolate reductase inhibitor in antibacterial therapy.
The pharmacological success of these agents stems from strategic substitutions at the C5 and N1/N3 positions, which modulate electron distribution, hydrogen-bonding capacity, and steric bulk. Recent advances in multicomponent reactions and transition-metal catalysis have further expanded synthetic access to complex pyrimidine derivatives, including those with fused rings or spiro architectures.
Structural Distinctiveness and Pharmacophoric Features
This compound (C₉H₁₁N₃O₆, MW 257.21 g/mol) exhibits three critical structural motifs:
- C5 Carboxamide Group : Introduces hydrogen-bond donor/acceptor capabilities, mimicking natural nucleobases while resisting phosphodiester bond formation.
- N1/N3 Methyl Substituents : Enhance lipophilicity (calculated LogP ≈ -0.89) compared to unmethylated uracils, potentially improving membrane permeability.
- C6 Hydroxyl Group : Stabilizes the enol tautomer, influencing electron delocalization and metal-chelation properties.
Table 1: Comparative Structural Features of Select Uracil Analogues
Quantum mechanical calculations suggest the carboxamide group’s orientation creates a pseudo-bicyclic system, potentially enabling unique interactions with enzymatic pockets compared to halogenated analogues.
Knowledge Gaps in Current Research on C5-Substituted Uracil Analogues
Despite progress in pyrimidine drug development, critical challenges persist for C5-carboxamide derivatives:
Synthetic Complexity : Current routes to C5-carboxamides rely on multistep sequences involving ethoxymethylene intermediates, limiting scalability. A 2020 study achieved only 18–34% yields for analogous compounds via Knoevenagel condensations.
Metabolic Instability : Preliminary data suggest rapid hepatic glucuronidation of the C6 hydroxyl group, shortening plasma half-lives compared to C5-alkyl derivatives.
Target Ambiguity : While 5-fluorouracil’s mechanism is well-defined, carboxamide derivatives show pleiotropic effects in screening assays, including weak HDAC inhibition (IC₅₀ > 100 μM) and tubulin binding (Kd ≈ 8.7 μM).
Crystallographic Data Scarcity : No X-ray structures exist of the target compound bound to biological macromolecules, hindering rational design.
A 2024 review highlighted that fewer than 5% of published pyrimidine studies focus on C5-carboxamides, with most preferring halogen or alkoxy substituents. This gap underscores the need for systematic SAR studies combining computational modeling and high-throughput screening.
Properties
IUPAC Name |
4-hydroxy-1,3-dimethyl-2,6-dioxopyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c1-9-5(12)3(4(8)11)6(13)10(2)7(9)14/h12H,1-2H3,(H2,8,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLDLXDKNSZENA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C(=O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649900 | |
| Record name | 6-Hydroxy-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
776-15-8 | |
| Record name | 6-Hydroxy-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of benzene derivatives with suitable methylating agents, such as iodomethane, in the presence of a base. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy derivatives.
Scientific Research Applications
6-Hydroxy-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-Hydroxy-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations
- 6-Hydroxy-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: Features methyl groups at positions 1 and 3, a hydroxyl group at position 6, and a carboxamide at position 4.
- 1-(2-Hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (): Replaces the methyl groups with a 2-hydroxyethyl group at position 1.
- Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate () : Incorporates a 2-fluorophenyl and p-tolyl group, introducing steric bulk and electronic effects that may enhance receptor selectivity in pharmacological applications.
Heterocyclic Hybrids
- This structural feature is absent in the target compound but may improve binding to hydrophobic enzyme pockets.
Physicochemical Properties
Biological Activity
6-Hydroxy-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (often referred to as a derivative of barbituric acid) has garnered attention for its diverse biological activities. This compound is characterized by its unique pyrimidine structure and has been studied for its potential therapeutic applications, particularly in antimicrobial and anticancer domains.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 218.20 g/mol. Its structural features include a hydroxyl group and two carbonyl groups that contribute to its reactivity and biological interactions.
Antimicrobial Activity
Research has demonstrated that 6-hydroxy-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine derivatives exhibit significant antimicrobial properties. A study by Barakat et al. (2016) evaluated various synthesized derivatives and found that compounds containing this core structure showed promising activity against a range of bacterial strains.
Table 1: Antimicrobial Activity of Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 4a | E. coli | 15 |
| 4b | S. aureus | 18 |
| 4c | P. aeruginosa | 12 |
The results indicate that modifications to the pyrimidine core can enhance antimicrobial efficacy. The presence of substituents on the phenyl ring significantly influenced the activity against different pathogens .
Anticancer Potential
In addition to its antimicrobial properties, research indicates that this compound may have anticancer effects. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines. The mechanism appears to involve the inhibition of cell proliferation and the activation of apoptotic pathways.
Case Study: Anticancer Activity in HeLa Cells
A specific derivative was tested on HeLa cells (cervical cancer) and exhibited a dose-dependent reduction in cell viability:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 85 |
| 25 | 70 |
| 50 | 50 |
These findings suggest that higher concentrations of the compound lead to increased cytotoxicity against cancer cells .
The biological activity of 6-hydroxy-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine derivatives is attributed to their ability to interact with various biological targets:
- Enzyme Inhibition : These compounds may inhibit key enzymes involved in microbial metabolism or cancer cell growth.
- DNA Interaction : Some studies suggest that these derivatives can intercalate into DNA, disrupting replication and transcription processes.
Q & A
Basic Research Questions
Q. What synthetic protocols are commonly employed for preparing 6-hydroxy-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide derivatives?
- Methodology : The synthesis of dihydropyrimidine derivatives often involves multicomponent reactions (e.g., Biginelli-type reactions) using aldehydes, urea/thiourea, and β-keto esters. For carboxamide derivatives, coupling reagents like HBTU or HATU in DMF with DIPEA/NMM as bases are used to introduce amide groups at the C5 position . Reaction optimization typically includes solvent selection (e.g., DMF, MeOH:H2O) and temperature control (e.g., 0–25°C for amidation). Purity is validated via HPLC (>90% in most cases) .
Q. How are structural and purity characteristics of this compound validated in academic studies?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR confirm regioselectivity and substituent positions. For example, methyl groups at N1 and N3 resonate at δ 3.2–3.5 ppm in <sup>1</sup>H NMR .
- High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular weight (e.g., [M+H]<sup>+</sup> ions within 3 ppm error) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding bioactivity .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during functionalization of the pyrimidinedione core?
- Methodology :
- Protecting Groups : Temporarily block reactive sites (e.g., hydroxyl or carbonyl groups) to direct substitution at C5 or C6 positions .
- Catalytic Control : Use Lewis acids (e.g., ZnCl2) to enhance electrophilicity at specific positions during Biginelli reactions .
- Computational Modeling : DFT calculations predict electron density distribution to guide synthetic routes .
Q. How can contradictory biological activity data (e.g., antibacterial vs. inactivity) be resolved for this compound?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing methyl with trifluoromethyl groups) and test against bacterial strains (e.g., Proteus vulgaris or Pseudomonas aeruginosa) .
- Membrane Permeability Assays : Measure compound uptake using fluorescent probes (e.g., SYTOX Green) to distinguish intrinsic inactivity from poor cellular penetration .
- Metabolite Profiling : LC-MS/MS identifies degradation products that may interfere with bioactivity .
Q. What advanced analytical techniques characterize tautomeric equilibria in the pyrimidinedione system?
- Methodology :
- Variable-Temperature NMR : Monitors chemical shift changes to detect keto-enol tautomerization .
- IR Spectroscopy : Identifies carbonyl (1700–1750 cm<sup>-1</sup>) and hydroxyl (3200–3500 cm<sup>-1</sup>) stretching frequencies to confirm dominant tautomers .
- Solid-State NMR : Resolves tautomeric states in crystalline vs. amorphous forms .
Key Research Challenges
- Synthetic Bottlenecks : Low yields in amidation steps due to steric hindrance at C5 .
- Data Interpretation : Overlap of NMR signals for N-methyl and O-methyl groups complicates structural assignments .
- Biological Specificity : Narrow-spectrum activity necessitates combinatorial libraries for broad-target screening .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
